molecular formula C12H10O2 B14075841 3-Methoxy-2h-benzo[7]annulen-2-one CAS No. 10224-11-0

3-Methoxy-2h-benzo[7]annulen-2-one

Cat. No.: B14075841
CAS No.: 10224-11-0
M. Wt: 186.21 g/mol
InChI Key: AUNNFKDSTSBBAS-UHFFFAOYSA-N
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Description

3-Methoxy-2H-benzo7annulen-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoannulenes, which are characterized by their fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2H-benzo7annulen-2-one typically involves the reaction of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one with trimethylammonium heptachlorodialuminate in dichloromethane at 80°C under microwave irradiation and an inert atmosphere . The reaction is quenched with water, and the product is purified through flash chromatography.

Industrial Production Methods

While specific industrial production methods for 3-Methoxy-2H-benzo7annulen-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2H-benzo7annulen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

3-Methoxy-2H-benzo7annulen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-2H-benzo7annulen-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-6-one
  • Silymarin
  • Withanolide D
  • Spirosolane
  • Oridonin

Uniqueness

3-Methoxy-2H-benzo7annulen-2-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

10224-11-0

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-methoxybenzo[7]annulen-3-one

InChI

InChI=1S/C12H10O2/c1-14-12-8-10-6-4-2-3-5-9(10)7-11(12)13/h2-8H,1H3

InChI Key

AUNNFKDSTSBBAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=CC2=CC1=O

Origin of Product

United States

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